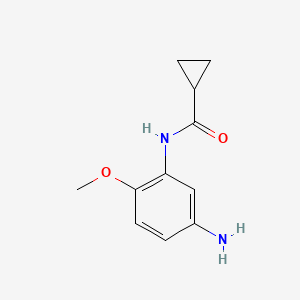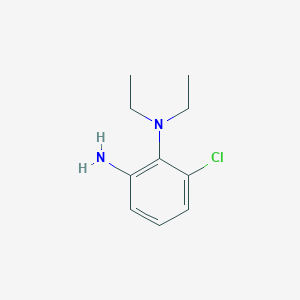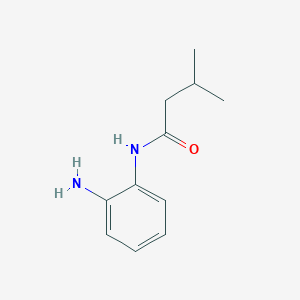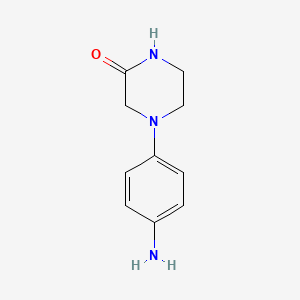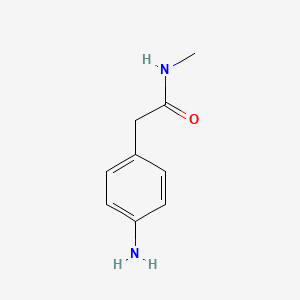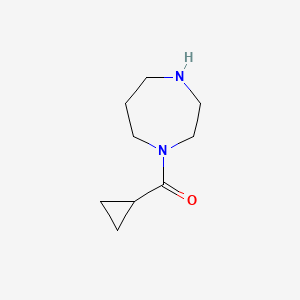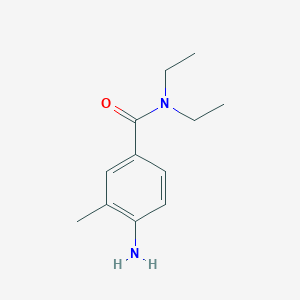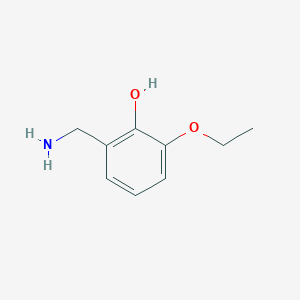
2-(Aminométhyl)-6-éthoxyphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-ethoxyphenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-6-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-6-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'antibiotiques à large spectre
Recherche de St. Jude : a été impliquée dans le développement d'antibiotiques aryl-substitués aminométhyl spectinomycine (eAmSPCs). Ce sont des antibiotiques à large spectre potentiels qui pourraient être développés en thérapies pour traiter une large gamme d'infections, y compris celles résistantes aux traitements actuels, et les agents pathogènes de la biodéfense. La structure de ces composés a été optimisée pour être jusqu'à 64 fois plus puissante contre Mycobacterium abscessus que la spectinomycine ordinaire .
Aborder la résistance aux antibiotiques
La même recherche a identifié une nouvelle structure médicamenteuse qui peut lutter contre la résistance aux antibiotiques, en particulier contre Mycobacterium abscessus (Mab), une espèce de mycobactéries à croissance rapide et multi-résistantes. Ce composé s'est montré prometteur pour surmonter l'efflux natif dans Mab, ce qui constitue une avancée significative dans la lutte contre la tuberculose et les maladies associées .
Sécurité et pharmacocinétique améliorées
Les antibiotiques eAmSPCs présentent une sécurité et des propriétés pharmacocinétiques améliorées. Cela signifie qu'ils ont un meilleur profil d'absorption, de distribution, de métabolisme et d'excrétion, ce qui peut conduire à une efficacité accrue et à des effets secondaires réduits chez les patients .
Réactif de synthèse pour les analogues de PPD
Le 2-(Aminométhyl)-6-éthoxyphénol est utilisé comme réactif de synthèse dans la création d'analogues de PPD. Ces analogues sont importants pour développer de nouveaux composés avec des applications thérapeutiques potentielles .
Préparation d'agents trypanocides
Ce composé est également utilisé dans la préparation de 5-nitro-2-furancarboxamides, qui présentent une activité trypanocide puissante. Une telle activité est cruciale dans le traitement de la trypanosomiase, une maladie causée par des protozoaires parasites .
Précurseur de synthèse organique
Bien que la recherche spécifique sur le this compound soit limitée, sa structure suggère qu'il pourrait servir de bloc de construction pour des molécules plus complexes ou de précurseur en synthèse organique. Cela le rend précieux pour créer une variété d'entités chimiques pour des applications de recherche supplémentaires.
Mécanisme D'action
Target of Action
The primary targets of 2-(Aminomethyl)-6-ethoxyphenol are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for the emergence of resistance and a rapid bactericidal effect .
Mode of Action
2-(Aminomethyl)-6-ethoxyphenol interacts with its targets by promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target . The compound’s mode of action is thought to contribute to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
It is known that cationic polymers, such as 2-(aminomethyl)-6-ethoxyphenol, can disrupt bacterial membranes, leading to bacterial death
Pharmacokinetics
The compound’s ability to promote bacterial membrane permeability suggests it may have good bioavailability
Result of Action
The result of 2-(Aminomethyl)-6-ethoxyphenol’s action is the disruption of bacterial membranes, leading to bacterial death . This makes it a potent antibacterial agent, particularly against antibiotic-resistant strains .
Action Environment
The efficacy and stability of 2-(Aminomethyl)-6-ethoxyphenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to promote bacterial membrane permeability
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)-6-ethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 2-(Aminomethyl)-6-ethoxyphenol and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can bind to certain receptors, influencing their activity and modulating biochemical pathways.
Cellular Effects
2-(Aminomethyl)-6-ethoxyphenol has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(Aminomethyl)-6-ethoxyphenol has been shown to modulate neurotransmitter release by affecting calcium ion channels . This modulation can alter synaptic transmission and impact overall neuronal function. Furthermore, the compound can affect the expression of genes involved in oxidative stress response, thereby influencing cellular resilience to oxidative damage.
Molecular Mechanism
The molecular mechanism of 2-(Aminomethyl)-6-ethoxyphenol involves its interaction with specific biomolecules. At the molecular level, it can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of monoamines . Additionally, 2-(Aminomethyl)-6-ethoxyphenol can interact with transcription factors, altering gene expression patterns and affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)-6-ethoxyphenol can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)-6-ethoxyphenol remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may have different biochemical properties, potentially leading to varied cellular responses over time.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)-6-ethoxyphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without adverse effects.
Metabolic Pathways
2-(Aminomethyl)-6-ethoxyphenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-6-ethoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carriers, facilitating its entry into target cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioactivity and therapeutic potential.
Subcellular Localization
2-(Aminomethyl)-6-ethoxyphenol exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical effects.
Propriétés
IUPAC Name |
2-(aminomethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-5,11H,2,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFJXAQARNVFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588324 |
Source


|
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736946-64-8 |
Source


|
| Record name | 2-(Aminomethyl)-6-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





